Enrofloxacin is a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics. [] It is primarily used in veterinary medicine for treating bacterial infections in various animal species. [] Enrofloxacin exhibits a broad spectrum of activity against both Gram-negative and Gram-positive bacteria. []
Synthesis Analysis
One method for synthesizing enrofloxacin involves reacting 1-ethyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid with cyclopropylamine in the presence of a suitable solvent and reaction conditions. [] This reaction leads to the formation of enrofloxacin through a nucleophilic substitution reaction. []
Molecular Structure Analysis
Metabolism: In vivo, enrofloxacin is partially metabolized into ciprofloxacin, another potent fluoroquinolone antibiotic. [, ] This metabolic conversion primarily occurs in the liver. []
Salt Formation: Enrofloxacin can form salts with various acids, such as hydrochloric acid. [] These salts are often more water-soluble than the parent compound, facilitating their formulation for various administration routes. []
Complexation: Enrofloxacin can form complexes with metal ions, such as calcium. [] These complexes have been explored for their potential to modify the drug's release characteristics. []
Mechanism of Action
Enrofloxacin exerts its antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV, both of which are essential enzymes for bacterial DNA replication and transcription. [, ] Enrofloxacin's mechanism of action is concentration-dependent, meaning that its bactericidal activity increases with increasing drug concentration. []
Physical and Chemical Properties Analysis
Appearance: Enrofloxacin typically appears as a white or yellowish crystalline powder. []
Solubility: Enrofloxacin exhibits limited solubility in water but is soluble in organic solvents like dimethyl sulfoxide and methanol. [, ]
Pharmacokinetic studies:
Researchers have extensively studied enrofloxacin's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, in various animal species. [, , , , , , , , , ]
These studies provide valuable insights for determining appropriate dosage regimens for different species and administration routes. [, ]
Residue Analysis and Food Safety:
Analytical methods, such as high-performance liquid chromatography (HPLC), have been developed and validated to detect and quantify enrofloxacin and ciprofloxacin residues in various matrices, including animal tissues, eggs, and milk. [, , , ]
These methods are crucial for ensuring food safety and monitoring compliance with established maximum residue limits (MRLs) for enrofloxacin in food-producing animals. [, , ]
Environmental Science:
The impact of enrofloxacin residues on the environment, particularly soil and water, has been a subject of investigation. [, ]
Studies have explored the adsorption-desorption characteristics of enrofloxacin in soil, as well as its potential effects on soil microbial communities and ecological processes. [, ]
The accumulation and elimination of enrofloxacin and ciprofloxacin in aquatic organisms have also been evaluated to assess potential risks to aquatic ecosystems. []
Antimicrobial Resistance:
The emergence and spread of antimicrobial resistance, including resistance to enrofloxacin, are significant concerns in veterinary and human medicine. [, , , ]
Research efforts have focused on understanding the mechanisms of resistance development, monitoring resistance trends, and identifying strategies to mitigate the spread of resistant bacteria. [, , , ]
Drug Delivery Systems:
Novel drug delivery systems, such as microencapsulation and nanoparticle-based formulations, have been explored to improve enrofloxacin's efficacy, reduce its side effects, and enhance its pharmacokinetic properties. [, ]
These approaches aim to control drug release, target specific tissues, and enhance drug stability. [, ]
Future Directions
Development of new formulations: Continued research on new formulations, such as sustained-release preparations and targeted delivery systems, could improve enrofloxacin's therapeutic efficacy and reduce the emergence of antimicrobial resistance. []
Understanding resistance mechanisms: Further investigations into the molecular mechanisms underlying enrofloxacin resistance in different bacterial species are crucial for developing strategies to combat resistance. []
Related Compounds
Ciprofloxacin
Relevance: Ciprofloxacin is the major active metabolite of enrofloxacin. Studies have shown that enrofloxacin is largely metabolized to ciprofloxacin in various species, including dogs , pigs , and prawns. The presence of ciprofloxacin as a metabolite contributes to the overall antibacterial effect of enrofloxacin.
Flunixin Meglumine
Relevance: A study investigated the pharmacokinetic interactions between flunixin meglumine and enrofloxacin in mice. It was found that co-administration of flunixin meglumine significantly altered the pharmacokinetics of enrofloxacin, increasing its area under the curve (AUC) and extending its half-life. This interaction highlights the potential for altered drug disposition when enrofloxacin is used concurrently with other medications.
Relevance: A study explored the use of saccharin in the formulation of enrofloxacin soluble powders. The aim was to mask the bitter taste of enrofloxacin, potentially improving palatability and ease of administration. This highlights efforts to improve the formulation and administration of enrofloxacin for veterinary use.
Polyethylene Glycol 400 (PEG-400)
Relevance: Research has explored the PEGylation of enrofloxacin, specifically using PEG-400, to enhance its solubility and potentially improve its pharmacokinetic properties. The study found that the PEGylated form of enrofloxacin exhibited improved water solubility and stability. This modification could have implications for the formulation and delivery of enrofloxacin, potentially leading to enhanced efficacy and reduced dosing frequency.
Oxolinic Acid
Relevance: Research compared the pharmacokinetics of four quinolones, including oxolinic acid and enrofloxacin, in Atlantic salmon. The study found significant differences in their pharmacokinetic properties, including bioavailability and elimination half-life, suggesting different suitability for treating bacterial infections in fish. Enrofloxacin generally exhibited a longer half-life and higher bioavailability compared to oxolinic acid.
Flumequine
Relevance: Similar to the oxolinic acid study, research compared the pharmacokinetics of flumequine and enrofloxacin in Atlantic salmon. The results showed distinct pharmacokinetic profiles, with enrofloxacin demonstrating a longer elimination half-life and higher bioavailability than flumequine. This highlights the varying pharmacokinetic properties among quinolone antibiotics used in veterinary medicine.
Sarafloxacin
Relevance: A study included sarafloxacin as one of the four quinolones compared for their pharmacokinetics in Atlantic salmon. The results highlighted significant differences in bioavailability and other pharmacokinetic parameters among the tested quinolones, including enrofloxacin.
Gentamicin
Relevance: One study mentioned the combined use of gentamicin and enrofloxacin for the treatment of mastitis in sheep. Although the specific formulation and dosage were not disclosed, this combined use suggests potential synergistic effects against common mastitis pathogens.
Diclofenac Sodium
Relevance: Research investigated the pharmacokinetic interaction between enrofloxacin and diclofenac sodium in cows. The study found that the co-administration of diclofenac sodium significantly altered the pharmacokinetics of enrofloxacin, including a longer elimination half-life and lower maximum plasma concentration of enrofloxacin. This interaction could impact the efficacy and safety of enrofloxacin when used concurrently with diclofenac sodium.
Theophylline
Relevance: Research examined the potential for a drug interaction between enrofloxacin and theophylline in beagle dogs. It was found that enrofloxacin could significantly increase theophylline concentrations in dogs, highlighting the importance of monitoring for potential toxicity when these drugs are used together.
Ampicillin
Relevance: Ampicillin was included in a study investigating the development of polyclonal antibodies against common antibiotic residues in milk. This study highlights concerns about antibiotic residues in food products and the need for sensitive detection methods.
Ceftiofur
Relevance: Similar to ampicillin, ceftiofur was also included in the study on developing polyclonal antibodies against antibiotic residues in milk. This inclusion emphasizes the importance of monitoring for residues of different classes of antibiotics in food-producing animals.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Enrofloxacin is a fluoroquinolone antibiotic commonly used in veterinary medicine. Enrofloxcin is slightly soluble in aqueous solution and enrofloxacin HCl is freely soluble at 10 mg/mL.
EGS Crosslinker, or Ethylene glycol bis(succinimidylsuccinate), is a water insoluble homobifunctional crosslinker that can be used to label intracellular proteins. EGS crosslinker is often used in ChIP assays to determine DNA-protein binding interactions.
Egualen is a member of the class of azulenes carrying sulfo, ethyl and isopropyl substituents at positions 1, 3 and 7 respectively. Used (in the form of its sodium salt) for treatment of gastric ulcers. It has a role as an anti-ulcer drug and a thromboxane A2 antagonist. It is an arenesulfonic acid and a member of azulenes. It is a conjugate acid of an egualen(1-).
Type 4 cyclic nucleotide phosphodiesterase (PDE4) selectively inactivates the second messenger cAMP by hydrolyzing the phosphodiester bond, producing AMP. PDE4 has been reported to play a key regulatory role in Hedgehog signaling downstream of smoothened and, thus, represents a potential therapeutic target for Hedgehog-dependent cancers. Eggmanone is a selective inhibitor of PDE4 (IC50 = 72 nM) that antagonizes the Hedgehog signaling pathway. It demonstrates 40- to 50-fold lower potency at PDE3, PDE10, and PDE11 (IC50s = 3, 3.05, and 4.08 µM, respectively). Inhibition of PDE4 activity via eggmanone was shown to activate localized protein kinase A signaling, which, in turn, regulates Gli processing and translocation. Novel Hedgehog Inhibitor, Exerting Its Hh-Inhibitory Effects Downstream of Smo Eggmanone is used in the synthetic preparation of thieno/benzopyrimidinone inhibitors of Hedgehog signaling for potential cancer therapy. Phosphodiesterase (PDE) 4 inhibitor. Exhibits >40-fold selectivity over PDE3, PDE10, and PDE11 Eggmanone is a Hedgehog inhibitor. It acts by exerting Its Hh-inhibitory effects downstream of smo.
EH-201 is a low MW inducer of erythropoietin. EH-201 induces expression of erythropoietin, PPAR-γ coactivator 1α (PGC-1α) and haemoglobin in astrocytes and PC12 neuronal-like cells. In vivo, EH-201 treatment restores memory impairment, as assessed by the passive avoidance test, in SD, Aβ and KA mouse models. In the hippocampus of mice given EH-201 in their diet, levels of erythropoietin, PGC-1α and haemoglobin were increased. Treatment with EH-201 might be a therapeutic strategy for memory impairment in neurodegenerative disease, physiological ageing or traumatic brain injury.
Enalaprilat Anhydrous is the anhydrous form of enalaprilat, a dicarbocyl-containing peptide and angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. Enalaprilat competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Enalaprilat also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow. Enalaprilat (anhydrous) is enalapril in which the ethyl ester group has been hydrolysed to the corresponding carboxylic acid. Enalaprilat is an angiotensin-converting enzyme (ACE) inhibitor and is used (often in the form of its prodrug, enalapril) in the treatment of hypertension and heart failure, for reduction of proteinuria and renal disease in patients with nephropathies, and for the prevention of stroke, myocardial infarction, and cardiac death in high-risk patients. Unlike enalapril, enalaprilat is not absorbed by mouth but is given by intravenous injection, usually as the dihydrate. It has a role as an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor and an antihypertensive agent. It is a dicarboxylic acid and a dipeptide. Enalaprilat, also known as enalaprilic acid or pres iv, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Enalaprilat exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. In humans, enalaprilat is involved in the enalapril metabolism pathway and the enalapril action pathway.
Enalapril sodium is a medication used to treat high blood pressure, diabetic kidney disease, and heart failure. For heart failure it is generally used with a diuretic such as furosemide.